N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19F3N2O4S and its molecular weight is 416.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Inhibitor of Apoptosis Protein (IAP) family . This family of proteins plays a crucial role in regulating apoptosis, a process of programmed cell death. The compound specifically targets Lys, Tyr, or His residues in the BIR3 domain of the IAP family .
Mode of Action
The compound acts as a covalent inhibitor . It uses aryl-fluorosulfates to design water- and plasma-stable agents that covalently bind to the target residues in the BIR3 domain of the IAP family . This binding results in the inhibition of the IAP proteins, thereby promoting apoptosis.
Biochemical Pathways
The compound affects the apoptotic pathways by inhibiting the IAP proteins . The IAP proteins normally inhibit apoptosis by binding to and inhibiting caspases, the enzymes that carry out apoptosis. By inhibiting the IAP proteins, the compound allows apoptosis to proceed, which can lead to the death of cancer cells.
Pharmacokinetics
The compound has been found to be long-lived and orally bioavailable . This means that it can be taken orally and has a long half-life in the body, allowing it to exert its effects over a prolonged period. These properties make it a promising candidate for the design of pharmacological probes or even therapeutics .
Result of Action
The result of the compound’s action is the promotion of apoptosis . By inhibiting the IAP proteins, the compound allows apoptosis to proceed. This can lead to the death of cancer cells, making the compound a potential anticancer agent.
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S/c19-18(20,21)27-15-3-5-16(6-4-15)28(24,25)23-17(13-7-10-26-11-8-13)14-2-1-9-22-12-14/h1-6,9,12-13,17,23H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQGJNKWPBKUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.